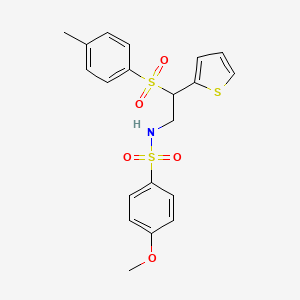

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-methoxy-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S3/c1-15-5-9-17(10-6-15)28(22,23)20(19-4-3-13-27-19)14-21-29(24,25)18-11-7-16(26-2)8-12-18/h3-13,20-21H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHDZLQBGJERED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Tosylated Intermediate: The initial step involves the tosylation of an appropriate precursor, such as 2-(thiophen-2-yl)ethanol, using tosyl chloride in the presence of a base like pyridine.

Coupling with Benzenesulfonamide: The tosylated intermediate is then coupled with 4-methoxybenzenesulfonamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The methoxy and tosyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be subjected to oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while nucleophilic substitution can lead to various substituted derivatives.

Aplicaciones Científicas De Investigación

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

Materials Science: The compound’s structural features make it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Biological Studies: It can be employed in studies investigating the interactions of sulfonamide derivatives with biological targets.

Actividad Biológica

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article examines its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is , with a molecular weight of 358.43 g/mol. Its structure features a methoxy group, a thiophene ring, and a benzenesulfonamide moiety, which are known to contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anticancer agent. The following sections detail specific biological activities and mechanisms.

Anticancer Activity

- Mechanism of Action :

-

In Vitro Studies :

- In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The IC50 values for these cell lines were reported as follows:

- In Vivo Studies :

Comparison with Other Compounds

A comparative analysis of the anticancer activities of related compounds is illustrated in the table below:

| Compound Name | Targeted Pathway | IC50 (μM) A549 | IC50 (μM) MDA-MB-231 | IC50 (μM) HCT-116 |

|---|---|---|---|---|

| 4-methoxy-N-(2-(thiophen-2-yl)-...) | STAT3 & Tubulin | 1.35 | 2.85 | 3.04 |

| DL14 (related sulfonamide) | STAT3 & Tubulin | 1.50 | 3.00 | 3.50 |

| ABT-751 (β-tubulin inhibitor) | Tubulin | 0.83 | N/A | N/A |

Case Study 1: Dual-target Inhibitors

A study focused on the development of dual-target inhibitors based on the sulfonamide scaffold demonstrated that modifications to the structure could enhance potency against both STAT3 and tubulin targets . The findings indicated that compounds with similar structural motifs could yield better therapeutic outcomes.

Case Study 2: Synthesis and Characterization

Another investigation into the synthesis and characterization of thiophene-based benzenesulfonamides revealed promising results regarding their biological evaluation against various cancer types, emphasizing the importance of structural diversity in enhancing biological activity .

Comparación Con Compuestos Similares

Table 1: Substituent Variations in Analogous Sulfonamides

- Thiophene vs. Naphthalene : The thiophene moiety in the target compound introduces π-conjugation and sulfur-based interactions, whereas naphthalene derivatives exhibit extended aromaticity, increasing lipophilicity and steric bulk.

- Halogenation Effects: Halogenated analogs (e.g., X = Cl, Br in triazole-thiones ) show increased metabolic stability and altered tautomeric equilibria compared to non-halogenated sulfonamides.

Spectroscopic and Structural Analysis

Table 2: Key Spectroscopic Data for Sulfonamide Derivatives

- IR Spectroscopy : The target compound’s tosyl group would exhibit characteristic S=O stretching bands (~1350–1450 cm⁻¹), similar to thiophene-containing analogs . The absence of νC=O bands (cf. hydrazinecarbothioamides ) would confirm the absence of carbonyl groups.

- NMR Analysis : The methoxy group in the target compound would resonate at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C), as seen in N-(4-methoxyphenyl)benzenesulfonamide . Thiophene protons are expected at δ 6.8–7.5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.